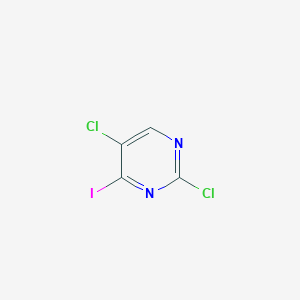
(2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride, commonly known as Bupropion hydrochloride, is an antidepressant drug used to treat major depressive disorder, seasonal affective disorder, and to help people stop smoking. It is a synthetic compound, and its chemical structure is composed of a phenyl ring with a pyrrolidine ring attached to it, as well as a carboxylic acid and hydrochloride group. Bupropion hydrochloride has been widely studied in laboratories to investigate its mechanism of action, biochemical and physiological effects, and its potential use in laboratory experiments. In
Wirkmechanismus
Bupropion hydrochloride is believed to act as an antidepressant by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition leads to an increase in the amount of these neurotransmitters in the synaptic cleft, which in turn leads to an increase in their activity at the post-synaptic receptors. This increased activity of the neurotransmitters is thought to be responsible for the antidepressant effects of Bupropion hydrochloride.
Biochemical and Physiological Effects
Bupropion hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of the hypothalamic-pituitary-adrenal axis, leading to an increase in cortisol levels. It has also been found to inhibit the reuptake of serotonin, norepinephrine, and dopamine, leading to an increase in their activity at the post-synaptic receptors. Additionally, it has been found to have an anti-inflammatory effect, and to be an effective antidepressant.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Bupropion hydrochloride in laboratory experiments include its high potency, its ability to modulate the activity of the hypothalamic-pituitary-adrenal axis, and its anti-inflammatory effects. However, there are some limitations to its use in laboratory experiments. These include its potential to cause side effects such as insomnia and nausea, as well as its potential to interact with other drugs.
Zukünftige Richtungen
The potential future directions for research on Bupropion hydrochloride include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential use in other therapeutic applications. Additionally, further research could be done to investigate its potential to interact with other drugs, and its potential to cause side effects. Furthermore, research could be done to investigate its potential to be used as an adjunct therapy for other psychiatric disorders, such as anxiety, bipolar disorder, and schizophrenia. Finally, research could be done to investigate its potential to be used as a treatment for other medical conditions, such as chronic pain and addiction.
Synthesemethoden
Bupropion hydrochloride is synthesized from 4-methoxyphenylbutyric acid and pyrrolidine through a multi-step process. This process involves an acid-catalyzed condensation reaction between the two starting materials, followed by a reduction reaction to form the pyrrolidine ring, and finally the addition of hydrochloride to form Bupropion hydrochloride.
Wissenschaftliche Forschungsanwendungen
Bupropion hydrochloride has been extensively studied in laboratories to investigate its mechanism of action, biochemical and physiological effects, and its potential use in laboratory experiments. It has been found to be a potent inhibitor of the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters involved in the regulation of mood and behavior. It has also been found to have an anticonvulsant effect, and to modulate the activity of the hypothalamic-pituitary-adrenal axis. Additionally, it has been found to have an anti-inflammatory effect, and to be an effective antidepressant.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 4-methoxychalcone.", "Step 2: Reduction of 4-methoxychalcone with sodium borohydride in ethanol to form (2R,5R)-5-(4-methoxyphenyl)pent-4-en-2-ol.", "Step 3: Oxidation of (2R,5R)-5-(4-methoxyphenyl)pent-4-en-2-ol with sodium periodate in water to form (2R,5R)-5-(4-methoxyphenyl)pentane-2,4-dione.", "Step 4: Reduction of (2R,5R)-5-(4-methoxyphenyl)pentane-2,4-dione with sodium borohydride in ethanol to form (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2,4-dione.", "Step 5: Hydrolysis of (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2,4-dione with hydrochloric acid to form (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid.", "Step 6: Formation of (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride by reacting (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid with hydrochloric acid in acetic acid." ] } | |
CAS-Nummer |
2309431-58-9 |
Produktname |
(2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride |
Molekularformel |
C12H16ClNO3 |
Molekulargewicht |
257.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



